Cas no 825-51-4 (decahydronaphthalen-2-ol)

decahydronaphthalen-2-ol structure
decahydronaphthalen-2-ol structure
Product Name:decahydronaphthalen-2-ol
CAS-nummer:825-51-4
MF:C10H18O
MW:154.249323368073
MDL:MFCD00004132
CID:721390
PubChem ID:13216
Update Time:2024-03-01

decahydronaphthalen-2-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Naphthalenol,decahydro-
    • Decahydro-2-naphthol (mixture of isomers)
    • DECAHYDRO-2-NAPHTHOL
    • 2-Decalinol
    • 2-DECALOL
    • 2-Hydroxydecalin
    • Decahydronaphthol
    • Decahydronaphthol-2
    • Decahydronapthol-2
    • DECALIN-2-OL
    • Decaline,2-hydroxy
    • Decalin-2-ol (mixture of isomers)
    • decahydronaphthalen-2-ol
    • 2-Naphthalenol, decahydro-
    • 2-Naphthol, decahydro-
    • Naphthalen-2-ol, decahydro-
    • Decahydro-beta-naphthol
    • trans-Decahydro-2-naphthol
    • UPMAOXLCTXPPAG-UHFFFAOYSA-N
    • 2-Naphthalenol, decahydro-, (2R,4aR,8aS)-rel-
    • Decahydro-.beta.-naphthol
    • 2-Naphthalenol, decahydro-, (2R,4aR,8aR)-rel-
    • W
    • 2-Naphthol, decahydro- (6CI, 7CI, 8CI)
    • Decahydro-2-naphthalenol (ACI)
    • 2-Hydroxydecahydronaphthalene
    • Decahydro-β-naphthol
    • NSC 2332
    • NSC 71562
    • NSC 84186
    • β-Decalol
    • MDL: MFCD00004132
    • Inchi: 1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2
    • InChI-sleutel: UPMAOXLCTXPPAG-UHFFFAOYSA-N
    • LACHT: OC1CC2C(CCCC2)CC1
    • BRN: 0773927

Berekende eigenschappen

  • Exacte massa: 154.13600
  • Monoisotopische massa: 154.135765
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 133
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 20.2

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 0.996 g/mL at 25 °C(lit.)
  • Kookpunt: 109 °C/14 mmHg(lit.)
  • Vlampunt: 华氏:235.4 °F
    摄氏:113 °C
  • Brekindex: n20/D 1.5(lit.)
  • PSA: 20.23000
  • LogboekP: 2.33760
  • Oplosbaarheid: 未确定
  • Dampfdruk: 0.0±0.9 mmHg at 25°C

decahydronaphthalen-2-ol Beveiligingsinformatie

decahydronaphthalen-2-ol Douanegegevens

  • HS-CODE:2906199090
  • Douanegegevens:

    中国海关编码:

    2907199090

    概述:

    2907199090 其他一元酚. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

decahydronaphthalen-2-ol Prijsmeer >>

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decahydronaphthalen-2-ol Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Ytterbium triflate Solvents: Isopropanol ;  overnight, reflux
1.2 Solvents: Chloroform ;  5 h, 4 °C
Referentie
Ytterbium triflate catalysed Meerwein-Ponndorf-Verley (MPV) reduction
Mollica, Adriano; et al, Tetrahedron Letters, 2012, 53(7), 890-892

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Isopropanol ;  11 MPa, 175 °C
Referentie
Synthesis and characterization of new aromatic polyesters containing cardo decahydronaphthalene groups
Honkhambe, Pandurang N.; et al, European Polymer Journal, 2010, 46(4), 709-718

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Diethyl ether
Referentie
High pressure hydrogenation with Adams catalyst
Baker, Robert H.; et al, Journal of the American Chemical Society, 1947, 69, 1250-2

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Catalysts: Pyridine
Referentie
Borohydride reduction of Δ1,9-2-octalone: cation influence and amine addition effects
D'Incan, E.; et al, Tetrahedron Letters, 1981, 22(10), 941-4

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Methanol ;  rt → 170 °C; 3 h, 14 MPa, 170 °C
Referentie
Hydrogenation of hydroxy-substituted naphthalenes using Ru and Ni catalysts to desired decalols and decalindiols
Paterova, Iva; et al, Reaction Kinetics, 2019, 126(2), 829-839

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Acetic acid
2.1 -
Referentie
Fused carbon rings. XII. A simple synthesis of derivatives of decalin from cyclohexanone and observations on cyclohexanespirobutyrolactone and allied compounds
Linstead, R. P.; et al, Journal of the Chemical Society, 1937, 1136, 1136-40

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Rhodium ,  Graphite Solvents: Methanol ;  20 - 60 h, 1 atm, rt
Referentie
Rhodium/graphite-catalyzed hydrogenation of carbocyclic and heterocyclic aromatic compounds
Falini, Giuseppe; et al, Synthesis, 2009, (14), 2440-2446

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ,  2,2′-Bipyridine ,  Oxygen Catalysts: Hexakis[μ-(acetato-κO:κO′)]-μ3-oxotris(pyridine)triiron Solvents: Pyridine
Referentie
Selective oxidation of saturated hydrocarbons using an electrochemical modification of the Gif system
Balavoine, Gilbert; et al, Tetrahedron Letters, 1986, 27(25), 2849-52

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Catalysts: Potassium hydroxide Solvents: Isopropanol
Referentie
Hydrogen transfer reduction of ketones catalyzed by Fluka K-10 montmorillonite
Dolmazon, David; et al, Journal of Molecular Catalysis A: Chemical, 1998, 136(2), 147-151

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Sodium borohydride
Referentie
Sand-supported organic reactions: sodium borohydride reduction of carbonyl compounds
Bram, Georges; et al, Journal of the Chemical Society, 1981, (20), 1066-7

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Isopropanol ;  10 h, 5 atm, 60 °C
Referentie
Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions
Maegawa, Tomohiro; et al, Chemistry - A European Journal, 2009, 15(28), 6953-6963

Productiemethode 12

Reactievoorwaarden
Referentie
Fused carbon rings. XII. A simple synthesis of derivatives of decalin from cyclohexanone and observations on cyclohexanespirobutyrolactone and allied compounds
Linstead, R. P.; et al, Journal of the Chemical Society, 1937, 1136, 1136-40

Productiemethode 13

Reactievoorwaarden
1.1 Solvents: Diethyl ether
2.1 Reagents: Sulfuric acid Solvents: Acetic acid
3.1 -
Referentie
Fused carbon rings. XII. A simple synthesis of derivatives of decalin from cyclohexanone and observations on cyclohexanespirobutyrolactone and allied compounds
Linstead, R. P.; et al, Journal of the Chemical Society, 1937, 1136, 1136-40

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: dl-Tartaric acid ,  Hydroxylapatite (Ca5(OH)(PO4)3) ,  Nickel Solvents: Hexane ;  10 bar, rt → 150 °C; 10 h, 150 °C
Referentie
Tartaric Acid-Assisted Synthesis of Well-Dispersed Ni Nanoparticles Supported on Hydroxyapatite for Efficient Phenol Hydrogenation
Zhu, Longfei; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(32), 10526-10536

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Catalysts: Iron (thymine-1-acetic acid complex) Solvents: Acetonitrile ;  10 h, 60 °C
Referentie
From DNA to catalysis: a thymine-acetate ligated non-heme iron(III) catalyst for oxidative activation of aliphatic C-H bonds
Al-hunaiti, Afnan; et al, Chemical Communications (Cambridge, 2016, 52(10), 2043-2046

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Cobalt (suppoted with N-doped carbon material) Solvents: Hexane ;  20 bar, rt; rt → 200 °C; 5 h, 200 °C
Referentie
Selective hydrogenolysis of lignin-derived aryl ethers over Co/C@N catalysts
Song, Qing-Lu; et al, Renewable Energy, 2020, 148, 729-738

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Methanol ;  rt → 170 °C; 60 min, 14 MPa, 170 °C
Referentie
Hydrogenation of hydroxy-substituted naphthalenes using Ru and Ni catalysts to desired decalols and decalindiols
Paterova, Iva; et al, Reaction Kinetics, 2019, 126(2), 829-839

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Carbon Solvents: Acetone ;  2 h, 3 MPa, 150 °C
Referentie
Continuous Homogeneous Catalytic Oxidation of C-H Bonds by Metal-Free Carbon Dots with a Poly(ascorbic acid) Structure
Wang, Xiao; et al, ACS Applied Materials & Interfaces, 2022, 14(23), 26682-26689

decahydronaphthalen-2-ol Raw materials

decahydronaphthalen-2-ol Preparation Products

decahydronaphthalen-2-ol Gerelateerde literatuur

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